molecular formula C17H18N2O5 B5560927 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

Cat. No. B5560927
M. Wt: 330.33 g/mol
InChI Key: IBYQKNQUMAVAPK-VCHYOVAHSA-N
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Description

This compound belongs to a class of benzohydrazide derivatives known for their versatile chemical and biological properties. Its structure incorporates a benzohydrazide moiety linked with a 3,4,5-trimethoxybenzylidene group, which significantly influences its reactivity and interactions.

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, often involves condensation reactions between appropriate hydrazides and aldehydes. The process is generally characterized by the formation of a C=N double bond through the removal of water. These reactions can be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst presence.

Molecular Structure Analysis

The molecular structure of this compound, as determined by X-ray crystallography, reveals an E configuration around the C=N double bond. The structure is stabilized by intramolecular hydrogen bonding and weak π···π stacking interactions, which are crucial for the molecular conformation and packing in the solid state. The dihedral angle between the benzene rings and the coplanarity of the methoxy groups significantly affect the molecular geometry and reactivity (Han, 2013).

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial and Structural Analysis : Benzohydrazone compounds, including structures similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant activity against bacterial strains like Escherichia coli, with certain derivatives showing enhanced potency compared to standard drugs like Tetracycline (Han, 2013). Another study highlighted the synthesis and characterization of Schiff base compounds derived from benzohydrazide, demonstrating substantial antibacterial, antifungal, and DNA-binding activities, suggesting their potential as bioactive materials (Sirajuddin et al., 2013).

Antioxidant Applications

  • Antioxidant Activity Correlation with DFT Study : A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, similar to the structure of interest, revealed significant antioxidant activities. These activities were evaluated using assays such as DPPH and FRAP, with some derivatives showing high efficacy. Theoretical DFT calculations helped understand the impact of structural variations on antioxidant potential (Kareem et al., 2016).

Catalytic Applications

  • Catalytic Performance in Oxidation Reactions : Research on dioxidomolybdenum(VI) complexes with hydrazone ligands, including those similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," demonstrated their effectiveness as catalysts in the oxidation of olefins. The study provided insights into the complexes' structural characteristics and their catalytic activities, highlighting the potential of such compounds in industrial and synthetic chemistry applications (Peng, 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of “2-hydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide” could involve further exploration of its biological activities. Given the diverse activities of Schiff bases, this compound could potentially be used in various fields of chemistry .

properties

IUPAC Name

2-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-17(21)12-6-4-5-7-13(12)20/h4-10,20H,1-3H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYQKNQUMAVAPK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

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